molecular formula C19H17FN4O4 B11486844 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486844
M. Wt: 384.4 g/mol
InChI Key: KPMKXNWBXIDZGY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Amidation Reaction: The final step involves the amidation of the oxadiazole ring with 2-{[(2-methoxyphenyl)carbonyl]amino}ethylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form amines and other derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring contributes to its stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-bromophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-methylphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C19H17FN4O4

Molecular Weight

384.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O4/c1-27-15-5-3-2-4-14(15)17(25)21-10-11-22-18(26)19-23-16(24-28-19)12-6-8-13(20)9-7-12/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26)

InChI Key

KPMKXNWBXIDZGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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